2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chalcostrobamine involves the enantioselective deprotonation of tropinone, which proceeds with approximately 90% enantiomeric excess (ee) . The key step in the synthesis is the addition of cinnamoyl cyanide to the lithium enolate of tropinone, generated by treatment with butyl lithium in the presence of lithium chloride . This reaction yields chalcostrobamine, which can be further purified by column chromatography.
Industrial Production Methods
Industrial production methods for chalcostrobamine are not well-documented in the literature. the synthesis described above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: 2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)- can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert chalcostrobamine into its corresponding alcohols or amines.
Substitution: 2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)- can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of chalcostrobamine include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from the reactions of chalcostrobamine depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of chalcostrobamine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that chalcostrobamine exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)- can be compared with other similar compounds, such as strobamine and its analogues . These compounds share a similar core structure but differ in their functional groups and stereochemistry. The uniqueness of chalcostrobamine lies in its specific configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Strobamine
- Epi-strobamine
- p-Methylstrobamine
- Epi-p-methylstrobamine
2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)-’s unique structure and properties make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(1R,2Z)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18-13-8-9-14(18)17(16(20)11-13)15(19)10-7-12-5-3-2-4-6-12/h2-7,10,13-14,19H,8-9,11H2,1H3/b10-7+,17-15-/t13?,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLJBJUDIYRTRU-XCNQMEBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=C(C=CC3=CC=CC=C3)O)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]\2CCC1CC(=O)/C2=C(/C=C/C3=CC=CC=C3)\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75638-72-1 | |
Record name | 2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075638721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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